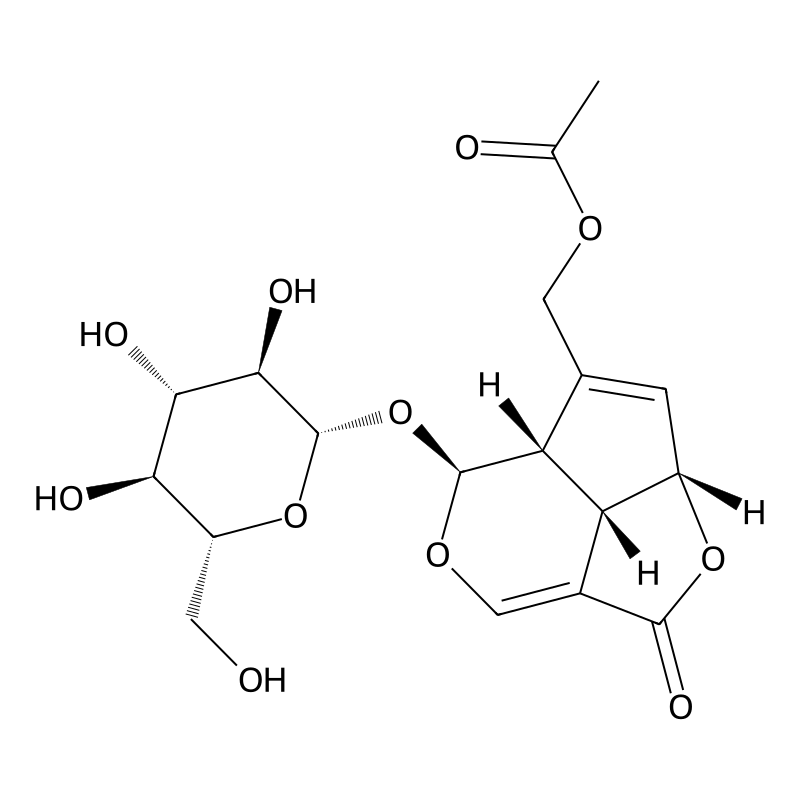

Asperuloside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Anti-inflammatory properties

Studies have shown that asperuloside may possess anti-inflammatory properties. Research suggests that it might work by inhibiting specific pathways involved in the inflammatory response [].

Antioxidant activity

Asperuloside also exhibits antioxidant activity, which means it can help protect cells from damage caused by harmful molecules called free radicals [].

Other potential applications

Asperuloside is being investigated for its potential role in various other areas, including:

- Anti-viral and anti-malarial effects: There is limited evidence suggesting asperuloside might have antiviral and anti-malarial properties, but more research is needed [].

- Anti-obesity effects: Studies in mice suggest asperuloside may help reduce body weight and fat accumulation []. However, further research is necessary to understand its potential application in humans.

Important to note:

- It is important to remember that most of the research on asperuloside has been conducted in cell cultures or animal models. More research is needed to determine its safety and efficacy in humans.

- Asperuloside is not a substitute for conventional medical treatments and should not be used without consulting a healthcare professional.

Asperuloside is a naturally occurring iridoid glycoside primarily found in various plants belonging to the Rubiaceae family, particularly in Coprosma quadrifida. Its chemical formula is C18H22O11, and it exhibits a complex structure characterized by a cyclopentane monoterpene backbone. This compound has garnered attention due to its diverse pharmacological properties and potential therapeutic applications, particularly in the context of metabolic disorders and inflammation.

Asperuloside's anti-inflammatory effect is believed to be mediated through the inhibition of iNOS, an enzyme that produces nitric oxide (NO), a pro-inflammatory molecule []. It may also suppress NF-κB and MAPK signaling pathways, which are involved in the inflammatory response []. Further research is needed to fully elucidate the mechanism of action.

Asperuloside can be extracted from natural sources like Coprosma quadrifida using methods such as pressurized hot water extraction or solvent extraction techniques. Synthetic approaches have also been explored, focusing on constructing the iridoid skeleton through multi-step organic synthesis. These methods aim to create more efficient pathways for producing asperuloside for research and therapeutic use .

Research has highlighted several interactions of asperuloside with biological systems:

- Cellular Pathways: Asperuloside modulates key signaling pathways such as NF-κB and MAPK, which are critical for inflammatory responses. By inhibiting these pathways, it effectively reduces inflammation .

- Metabolic Enzymes: It influences the expression of genes related to lipid metabolism, impacting enzymes like fatty acid synthase and acyl-CoA dehydrogenase .

Asperuloside shares structural similarities with other iridoid glycosides, which exhibit varying biological activities. Here are some comparable compounds:

| Compound Name | Source Plant | Key Activities |

|---|---|---|

| Geniposide | Gardenia jasminoides | Anti-inflammatory, hepatoprotective |

| Loganin | Cornus officinalis | Antioxidant, anti-inflammatory |

| Harpagoside | Harpagophytum procumbens | Anti-inflammatory, analgesic |

Uniqueness of Asperuloside:

- Asperuloside is particularly noted for its dual action on both metabolic regulation and inflammation reduction, setting it apart from other compounds that may focus on singular effects.

- Its ability to modulate multiple pathways simultaneously enhances its therapeutic potential compared to similar compounds.

Asperuloside represents a significant iridoid glycoside compound whose biosynthetic pathway involves complex enzymatic transformations and regulatory mechanisms. The compound's formation requires the coordinated action of multiple biosynthetic enzymes operating within specialized metabolic frameworks that convert simple precursors into structurally sophisticated iridoid molecules [9] [16] [18].

Biosynthetic Pathways

The biosynthetic pathway leading to asperuloside formation involves a series of sequential enzymatic reactions that transform isoprenoid precursors through various intermediates. This pathway represents a subset of the broader iridoid biosynthetic network, which has been extensively characterized in various plant species [9] [18] [20].

Methylerythritol Phosphate Pathway Involvement

The methylerythritol phosphate pathway serves as the primary route for generating the isoprenoid precursors essential for asperuloside biosynthesis [5] [6] [25]. This pathway operates within plastids and provides the fundamental building blocks through a series of eight enzymatic reactions. The pathway begins with the condensation of pyruvate and glyceraldehyde-3-phosphate to form 1-deoxy-D-xylulose-5-phosphate [25] [26] [31].

The methylerythritol phosphate pathway demonstrates remarkable sensitivity to oxidative stress conditions, particularly through its terminal iron-sulfur cluster enzymes [25] [26]. These enzymes, including IspG and IspH, represent rate-limiting steps in the pathway and exhibit oxygen sensitivity that can influence the overall flux toward iridoid precursors [27] [31]. The pathway's regulation under stress conditions involves the accumulation of methylerythritol cyclodiphosphate, which functions as both a substrate and a signaling molecule [25] [26].

Research findings indicate that the methylerythritol phosphate pathway enzymes are evolutionarily conserved across bacterial and plant systems, with IspG and IspH showing particular evolutionary rigidity [31]. The pathway's efficiency in producing isopentenyl diphosphate and dimethylallyl diphosphate directly influences the downstream availability of precursors for asperuloside biosynthesis [6] [11].

Loganine as Precursor

Loganine serves as a critical intermediate in the biosynthetic pathway leading to asperuloside formation [16] [18] [20]. The conversion from loganine to asperuloside involves specific enzymatic modifications that introduce structural changes essential for the final compound's biological activity. Studies have demonstrated that loganine undergoes sequential transformations through the action of specialized oxidoreductases and transferases [16] [18].

The transformation pathway from loganine involves the formation of intermediate compounds that serve as stepping stones toward asperuloside synthesis [20]. Recent research has identified several enzymatic steps that facilitate this conversion, including oxidation reactions that modify the cyclopentane ring structure and glycosylation reactions that attach sugar moieties [18] [19]. The efficiency of loganine conversion directly correlates with the final yield of asperuloside in plant tissues [14] [16].

Experimental evidence suggests that the loganine-to-asperuloside conversion pathway exhibits tissue-specific expression patterns, with higher activity observed in specialized secretory structures [18] [22]. This spatial organization of biosynthetic activity contributes to the accumulation patterns observed in asperuloside-producing plants [14] [21].

Enzymatic Transformations

The enzymatic transformations involved in asperuloside biosynthesis encompass a complex network of oxidoreductases, transferases, and cyclases [9] [18] [29]. The iridoid synthase enzyme plays a pivotal role in establishing the fundamental iridoid scaffold through reductive cyclization of 8-oxogeranial to form nepetalactol [9] [14] [29]. This enzyme belongs to the progesterone 5β-reductase family and demonstrates high specificity for its substrate [29].

Subsequent enzymatic transformations involve the action of 8-hydroxygeraniol oxidoreductase, which catalyzes the stepwise conversion of hydroxylated geraniol derivatives [18]. This enzyme exhibits complex kinetics with multiple interconvertible substrates and products, requiring nicotinamide adenine dinucleotide as a cofactor [18]. The enzyme's activity demonstrates reversibility, allowing for the bidirectional flow of metabolites depending on cellular conditions [18].

The final stages of asperuloside biosynthesis involve glycosylation reactions catalyzed by specific glucosyltransferases [18] [20]. These enzymes attach glucose moieties to the iridoid aglycone, forming the characteristic glycosidic bonds that define asperuloside's structure [20]. The glycosylation process requires activated sugar donors and demonstrates stereospecificity in product formation [18].

| Enzyme Class | Substrate | Product | Cofactor Requirements |

|---|---|---|---|

| Iridoid Synthase | 8-oxogeranial | Nepetalactol | NADPH |

| 8-Hydroxygeraniol Oxidoreductase | 8-OH-geraniol | 8-oxogeranial | NAD+ |

| Glucosyltransferase | Iridoid aglycone | Asperuloside | UDP-glucose |

Metabolic Intermediates

The biosynthesis of asperuloside involves numerous metabolic intermediates that serve as precursors and building blocks for the final compound. These intermediates represent critical control points in the biosynthetic pathway and their availability directly influences the efficiency of asperuloside production [5] [6] [11].

Isopentenyl Diphosphate and Dimethylallyl Diphosphate

Isopentenyl diphosphate and dimethylallyl diphosphate constitute the fundamental five-carbon building blocks for all isoprenoid compounds, including asperuloside [5] [6] [10]. These compounds are produced through the methylerythritol phosphate pathway in plastids and serve as the primary precursors for terpenoid biosynthesis [11] [32]. The isopentenyl diphosphate isomerase enzyme catalyzes the interconversion between these two compounds, maintaining the appropriate ratio required for downstream biosynthetic reactions [6] [11].

The production of isopentenyl diphosphate and dimethylallyl diphosphate involves eight sequential enzymatic steps within the methylerythritol phosphate pathway [5] [25]. The pathway demonstrates remarkable efficiency in converting simple three-carbon and four-carbon precursors into these essential five-carbon units [26] [31]. Research has shown that the availability of these compounds represents a rate-limiting factor in iridoid biosynthesis under certain physiological conditions [6] [11].

Quantitative analysis of isopentenyl diphosphate and dimethylallyl diphosphate levels in plant tissues reveals significant variation depending on developmental stage and environmental conditions [6] [22]. These variations directly correlate with the capacity for asperuloside production, highlighting the importance of maintaining adequate precursor pools [11] [32].

Geranyl Diphosphate Formation

Geranyl diphosphate formation represents the first committed step toward monoterpenoid biosynthesis and serves as the direct precursor for iridoid compounds including asperuloside [7] [11] [28]. The geranyl diphosphate synthase enzyme catalyzes the condensation of dimethylallyl diphosphate and isopentenyl diphosphate to form this ten-carbon intermediate [7] [28] [32]. This enzyme demonstrates strict substrate specificity and requires magnesium ions for optimal activity [28].

The geranyl diphosphate synthase exists in multiple architectural forms across different plant species, including both homomeric and heteromeric configurations [11] [32]. Recent research has identified specific amino acid residues that determine the product specificity of these enzymes, with leucine-valine and valine-alanine pairs playing crucial roles in distinguishing geranyl diphosphate synthase from geranylgeranyl diphosphate synthase activity [11] [32].

The formation of geranyl diphosphate occurs within plastids and requires the coordinated expression of pathway genes [22] [28]. Studies have demonstrated that geranyl diphosphate availability directly influences the downstream production of iridoid compounds, making this step a critical control point in asperuloside biosynthesis [11] [28].

Cyclization Mechanisms

The cyclization mechanisms involved in asperuloside biosynthesis represent sophisticated enzymatic processes that transform linear isoprenoid precursors into cyclic iridoid structures [9] [29] [30]. The iridoid synthase enzyme catalyzes the key cyclization reaction through a unique mechanism that combines reduction and cyclization in a single step [9] [29]. This enzyme operates through a ping-pong kinetic mechanism and demonstrates high stereospecificity in product formation [29].

The cyclization process involves the formation of carbocation intermediates that undergo intramolecular cyclization to generate the characteristic iridoid ring system [29] [30]. The enzyme active site provides a template that constrains substrate conformation and guides the cyclization reaction toward the desired product [29] [30]. Structural studies have revealed that specific amino acid residues within the active site are essential for maintaining the proper substrate orientation during cyclization [29].

The cyclization mechanism demonstrates remarkable efficiency, with the enzyme capable of processing multiple substrate molecules per catalytic cycle [29]. The reaction proceeds through a concerted mechanism that minimizes the formation of unwanted side products and maximizes the yield of the desired iridoid scaffold [9] [29]. This efficiency is crucial for maintaining adequate flux through the biosynthetic pathway toward asperuloside formation [14] [22].

Regulatory Mechanisms

The biosynthesis of asperuloside is subject to multiple layers of regulatory control that ensure appropriate timing, tissue-specific expression, and environmental responsiveness of the pathway [13] [22] [23]. These regulatory mechanisms operate at transcriptional, post-transcriptional, and post-translational levels to fine-tune the production of this important secondary metabolite [22] [23].

Gene Expression Patterns

Gene expression patterns for asperuloside biosynthetic enzymes exhibit highly coordinated regulation that ensures the synchronized production of pathway components [14] [22] [23]. Research has demonstrated that the genes encoding early pathway enzymes, including those involved in isoprenoid precursor formation, are expressed in a temporally coordinated manner [22]. This coordination is essential for maintaining metabolic flux through the pathway and preventing the accumulation of potentially toxic intermediates [22] [23].

Transcriptional analysis of iridoid biosynthetic genes reveals distinct expression profiles that correlate with developmental stages and tissue types [14] [22]. The iridoid synthase gene, which catalyzes the committed step of iridoid formation, shows peak expression during specific developmental windows that coincide with maximum biosynthetic activity [14] [22]. This temporal regulation ensures that pathway components are available when needed for asperuloside production [22].

The co-expression analysis of biosynthetic genes has revealed regulatory networks that coordinate the expression of multiple pathway components [14] [23]. These networks involve transcription factors that respond to both developmental cues and environmental signals, ensuring appropriate regulation of asperuloside biosynthesis under varying conditions [23]. The identification of these regulatory networks provides insights into the molecular mechanisms controlling secondary metabolite production [13] [23].

Epigenetic Regulation

Epigenetic regulation of asperuloside biosynthesis involves modifications to chromatin structure and DNA methylation patterns that influence gene expression without altering the underlying DNA sequence [12] [13]. These modifications provide an additional layer of control that can respond to environmental conditions and developmental signals [12] [13]. Research has shown that epigenetic modifications can significantly impact the expression of secondary metabolite biosynthetic genes [13].

The role of histone modifications in regulating iridoid biosynthetic genes has emerged as an important area of investigation [12] [13]. These modifications can either enhance or repress gene expression depending on the specific marks present and their genomic context [12]. The dynamic nature of epigenetic modifications allows for rapid responses to changing environmental conditions while maintaining stable expression patterns during normal development [12] [13].

DNA methylation patterns have been implicated in the tissue-specific expression of secondary metabolite biosynthetic genes [13]. These patterns can be inherited through cell divisions, providing a mechanism for maintaining expression programs in differentiated tissues [13]. The methylation status of promoter regions for key biosynthetic enzymes correlates with their expression levels in different plant tissues [13].

Environmental Factors

Environmental factors play crucial roles in regulating asperuloside biosynthesis through their effects on gene expression, enzyme activity, and metabolic flux [13] [21] [23]. Drought stress has been shown to significantly increase the production of iridoid glycosides, including compounds structurally related to asperuloside [21]. This response appears to be mediated through stress-responsive transcriptional networks that upregulate biosynthetic gene expression [21] [23].

Temperature fluctuations influence both the expression of biosynthetic genes and the activity of key enzymes in the asperuloside pathway [13] [21]. Higher temperatures generally increase enzyme activity but may also affect protein stability and gene expression patterns [21] [22]. The balance between these effects determines the overall impact of temperature on asperuloside production [21] [23].

Light conditions significantly impact the expression of genes involved in isoprenoid precursor formation, indirectly affecting asperuloside biosynthesis [13] [22]. The methylerythritol phosphate pathway enzymes are particularly sensitive to light conditions, with both light intensity and photoperiod influencing pathway activity [22] [25]. These effects are mediated through photoreceptor signaling pathways that integrate environmental light signals with metabolic regulation [13] [22].

| Environmental Factor | Effect on Biosynthesis | Mechanism of Action |

|---|---|---|

| Drought Stress | Increased iridoid production | Upregulation of biosynthetic genes |

| Temperature | Variable effects on enzyme activity | Direct effects on protein function |

| Light Intensity | Enhanced precursor formation | Activation of photoreceptor pathways |

| Nutrient Availability | Modulated pathway flux | Effects on precursor pools |

Asperuloside, an iridoid monoterpenoid glycoside, demonstrates a distinctive distribution pattern across specific plant families and genera, with its occurrence primarily concentrated within the Rubiaceae and Eucommiaceae families [1] [2] [3]. This bioactive compound exhibits varying accumulation patterns across different taxonomic groups, plant organs, and developmental stages, reflecting the complex interplay between genetic factors and environmental conditions that govern secondary metabolite production in plants.

Taxonomic Distribution

Rubiaceae Family Plants

The Rubiaceae family represents the primary taxonomic reservoir for asperuloside, with this iridoid glycoside being commonly present throughout various genera within this large angiosperm family [3] [4]. The Rubiaceae, commonly known as the coffee, madder, or bedstraw family, consists of terrestrial trees, shrubs, lianas, and herbs that are recognizable by simple, opposite leaves with interpetiolar stipules and sympetalous actinomorphic flowers [5]. This family contains approximately 14,200 species in about 615 genera, making it the fourth-largest angiosperm family by number of species [5].

Asperuloside occurs extensively within multiple genera of the Rubiaceae family, including Asperula, Galium, Hedyotis, Coprosma, Psychotria, and Morinda [1] [2] [4]. The compound was first isolated in 1848 from several plants belonging to the Rubiaceae family [6]. The occurrence and distribution of iridoids, including asperuloside, demonstrate significant chemotaxonomic correlation among tribes and subfamilies within Rubiaceae [4]. From an evolutionary perspective, the Rubioideae subfamily is considered the most ancient, followed by Ixoroideae and finally Cinchonoideae, with the chemical biosynthetic pathways reflecting this evolutionary progression [4].

Within the Ixoroideae subfamily, the most active biosynthetic pathway produces iridoids, while in Cinchonoideae, the pathway predominantly produces indole alkaloids together with other alkaloids [4]. The Rubioideae subfamily, being the most ancient, exhibits less specific biosynthetic pathways and produces large amounts of both iridoids and indole alkaloids [4].

Eucommiaceae Family Plants

The Eucommiaceae family represents another significant source of asperuloside, particularly through the monotypic genus Eucommia [7] [8]. Eucommia ulmoides, a tertiary relict species belonging to the family Eucommiaceae, is a monotypic genus with a chromosome count of 2n = 2X = 34 [9]. This species, commonly known as the hardy rubber tree, serves as an important source of asperuloside, particularly in its male flowers and leaves [7] [8] [10].

Modern medical research has demonstrated that the medicinal value of Eucommia ulmoides is associated primarily with the rich bioactive components found in its bark, leaves, male flowers, and seeds [9]. More than 200 compounds have been isolated from various parts of E. ulmoides, with the leaves containing the greatest variety and quantity of bioactive components, followed by the male flowers, with relatively fewer compounds found in the bark and seeds [9].

The iridoids present in Eucommia ulmoides are primarily monoterpene compounds, including geniposidic acid, aucubin, asperuloside, harparin acetate, ajugoside, eucommiol, and reptoside [9]. Asperuloside has been specifically identified as a bioactive compound in the edible Eucommia ulmoides male flower, where it demonstrates significant biological activity [7].

Other Plant Families

While asperuloside is predominantly found in the Rubiaceae and Eucommiaceae families, the compound has also been reported in limited instances within other plant families. However, the occurrence in families outside of Rubiaceae and Eucommiaceae appears to be relatively rare and less well-documented [11] [12].

The distribution of asperuloside across different plant families reflects the evolutionary relationships and biosynthetic capabilities of these taxonomic groups. The compound's presence in both Rubiaceae and Eucommiaceae suggests either convergent evolution of similar biosynthetic pathways or shared ancestral capabilities for iridoid production [11].

Species-Specific Accumulation

Galium Species (G. verum, G. aparine, G. mollugo)

The genus Galium within the Rubiaceae family demonstrates significant species-specific variation in asperuloside accumulation and content. Among the three well-studied species, Galium verum, Galium aparine, and Galium mollugo, distinct patterns of asperuloside production and accumulation have been documented [13] [14] [15].

Galium verum exhibits the highest asperuloside content among the studied Galium species, with extracts of G. verum blossoms showing particularly elevated concentrations compared to other plant parts [13]. The most abundant compound in the extracts of G. verum blossoms and herb was found to be asperuloside, making this species a valuable source for asperuloside extraction [13]. Quantitative studies have demonstrated that the highest content of asperuloside is found in G. verum, with the extracts of G. verum blossoms showing higher amounts of asperuloside compared to the extracts of the whole aerial part of the plant [13].

Galium aparine, commonly known as cleavers, presents a different accumulation pattern, with asperulosidic acid being the most abundant compound rather than asperuloside itself [13] [15]. The herb of G. aparine contains iridoid glycosides including asperuloside, although the primary iridoid component is asperulosidic acid [16] [15]. Chemical constituents of Galium aparine include iridoid glycosides such as asperulosidic acid and 10-deacetylasperulosidic acid, with asperuloside present but in lower concentrations compared to its acid derivative [17].

Galium mollugo demonstrates intermediate asperuloside content, with chlorogenic acid being the most abundant compound in herb extracts rather than asperuloside [13]. In G. mollugo extracts, asperuloside is present alongside other iridoids including gardenosidic acid, 10-hydroxymorroniside, 10-hydroxyloganin, secogalioside, asperulosidic acid, daphylloside, monotropein, scandoside, and scandoside methyl ester [18].

Coprosma quadrifida

Coprosma quadrifida, a member of the Rubiaceae family native to Australia, represents a particularly efficient source for asperuloside extraction [2] [19]. This species has gained attention due to the development of practical isolation methods that allow for efficient extraction of asperuloside via rapid pressurized hot water extraction [2].

The practical isolation of asperuloside from Coprosma quadrifida has been demonstrated to be highly effective, with the compound being efficiently isolated using advanced extraction techniques [2] [19]. Asperuloside extracted from C. quadrifida has been shown to maintain high purity and biological activity, making this species a valuable commercial source for the compound [19].

Research conducted at the University of Tasmania, Australia, has established Coprosma quadrifida as a reliable source for asperuloside, with the development of extraction protocols that maximize yield while maintaining compound integrity [2]. The successful isolation from this species has contributed to our understanding of asperuloside's pharmacological properties and potential therapeutic applications [19].

Eucommia Species

Eucommia ulmoides stands as the sole representative of the Eucommiaceae family and serves as a significant source of asperuloside, particularly in specific plant organs [7] [8] [9]. The species demonstrates organ-specific accumulation patterns, with asperuloside being particularly concentrated in the male flowers and leaves [7] [9].

The male flowers of Eucommia ulmoides have been identified as containing asperuloside as a major bioactive compound, with research demonstrating its role in delaying muscle aging through DAF-16 mediated improvement in mitochondrial dysfunction [7]. The leaves of E. ulmoides also contain asperuloside as part of the iridoid fraction, contributing to the overall medicinal value of this plant [9] [10].

Within Eucommia ulmoides, asperuloside is found alongside other iridoid compounds including geniposidic acid, aucubin, harparin acetate, ajugoside, eucommiol, and reptoside [9]. The compound contributes to the anti-inflammatory and analgesic properties traditionally associated with E. ulmoides in Chinese medicine [8].

Tissue Distribution and Accumulation

Organ-Specific Concentration

Asperuloside demonstrates distinct organ-specific accumulation patterns across different plant species, with concentration levels varying significantly between different plant tissues and organs. Research has revealed a common pattern of distribution in plants, where iridoid glycosides like asperuloside are accumulated in the vacuoles of young parts of plants during the period of cell expansion [20].

In Galium species, quantitative analysis has shown that different plant organs contain varying concentrations of asperuloside. In one study examining asperuloside content across different plant parts, the inflorescence produced the highest mean asperuloside content at 4.3 percent, followed by leaf tissue at 1.8 percent, root tissue at 0.9 percent, and stem tissue at 0.6 percent [21]. This distribution pattern suggests that reproductive tissues generally accumulate higher concentrations of asperuloside compared to vegetative tissues.

Galium verum demonstrates particularly pronounced organ-specific concentration differences, with blossoms containing significantly higher asperuloside concentrations compared to other aerial parts of the plant [13]. The comparative analysis of different extraction methods has shown that G. verum blossoms yield the highest amounts of asperuloside when compared to whole herb extracts [13].

In Eucommia ulmoides, asperuloside distribution varies significantly across different plant organs, with the highest concentrations found in male flowers, followed by leaves, with lower concentrations detected in bark and seeds [9] [10]. The leaves contain the greatest variety and quantity of bioactive components overall, including asperuloside as part of the iridoid fraction [9].

Developmental Variations

The accumulation of asperuloside in plant tissues exhibits significant variation according to developmental stages, with distinct patterns observed during different phases of plant growth and maturation. The biosynthesis and accumulation of secondary metabolites, including asperuloside, are closely linked to specific developmental processes and cellular differentiation events.

During early developmental stages, asperuloside accumulation follows the general pattern observed for iridoid glycosides, with compounds being deposited in the vacuoles of young parts of plants during periods of active cell expansion [20]. This developmental timing suggests that asperuloside synthesis and accumulation are coordinated with primary growth processes and cellular development.

In Galium verum, developmental variations in asperuloside content have been observed, with mature flowering plants generally exhibiting higher concentrations compared to younger, non-reproductive individuals [13]. The transition from vegetative to reproductive growth appears to trigger increased asperuloside accumulation, particularly in reproductive tissues such as flowers and inflorescences.

Eucommia ulmoides demonstrates developmental stage-dependent variations in asperuloside content, with peak concentrations typically observed during reproductive maturity, particularly during the period of male flower development [7]. The temporal coordination between reproductive development and asperuloside accumulation suggests a potential role for this compound in reproductive biology or plant defense during vulnerable developmental stages.

Seasonal Fluctuations

Seasonal variation represents a critical factor influencing asperuloside accumulation in plant tissues, with multiple environmental and physiological factors contributing to temporal fluctuations in compound concentration. The phenological stages of plants, combined with environmental variables such as temperature and precipitation, significantly modulate the biosynthesis of secondary compounds including asperuloside [22].

Research on seasonal variation of secondary metabolites has demonstrated that climatic differences in precipitation and temperature are directly related to the phenological cycles of plants and alter the levels of production of secondary metabolites [22]. The accumulation of phenolic compounds and iridoid glycosides varies over the seasons and depends on both genetic and environmental factors [22].

In Galium verum, seasonal fluctuations in asperuloside content have been documented, with higher concentrations typically observed during the flowering season when reproductive tissues are most active [13] [23]. The timing of peak asperuloside accumulation generally coincides with the species' reproductive phenology, suggesting coordination between secondary metabolite production and reproductive investment.

Eucommia ulmoides exhibits seasonal variation in asperuloside content, with peak concentrations observed during the period of male flowering, which typically occurs during specific seasonal windows [7]. Enhanced extraction studies have revealed that seasonal timing significantly affects the yield and quality of asperuloside extraction from E. ulmoides leaves [24].

Environmental stress factors, particularly water stress and temperature fluctuations, have been shown to influence the production of secondary metabolites in various plant species. Water stress conditions generally increase the amount of secondary metabolites, including iridoid compounds like asperuloside, as plants respond to environmental challenges through enhanced production of protective compounds [22].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant